4,6-Decadiyne

Description

The exact mass of the compound 4,6-Decadiyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,6-Decadiyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Decadiyne including the price, delivery time, and more detailed information at info@benchchem.com.

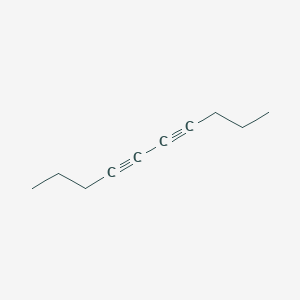

Structure

3D Structure

Properties

IUPAC Name |

deca-4,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWZSNTUMSGWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC#CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167672 | |

| Record name | 4,6-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16387-71-6 | |

| Record name | 4,6-Decadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Decadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Decadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Elucidation & Synthetic Validation of 4,6-Decadiyne: A Technical Monograph

Executive Summary & Strategic Relevance

4,6-Decadiyne represents a canonical example of a conjugated symmetrical diyne. While structurally simple, it serves as a critical model system for understanding the spectroscopic behavior of polyynes found in bioactive natural products (e.g., polyacetylenes from Asteraceae and Apiaceae families) and advanced carbon allotropes like Graphdiyne.

Why this molecule matters:

-

Symmetry Masking: Its centrosymmetric nature renders the diagnostic alkyne bond silent in Infrared (IR) spectroscopy, a common pitfall in structural determination.

-

Chromophore Fingerprinting: It exhibits a distinct vibronic fine structure in UV-Vis, serving as a reliable tag for the diyne moiety.

-

Synthetic Utility: It is the primary precursor for studying topochemical polymerizations and polydiacetylene (PDA) sensor development.

This guide provides a rigorous, self-validating framework for the identification and synthesis of 4,6-decadiyne, moving beyond basic textbook analysis to field-proven elucidation strategies.

Structural Elucidation: The Multi-Modal Approach

The identification of 4,6-decadiyne requires an orthogonal approach. Reliance on a single method (particularly IR) will lead to false negatives regarding the functional group.

Mass Spectrometry (MS): The Molecular Foundation

The first step in elucidation is establishing the molecular formula

-

Molecular Ion (

): m/z 134.[1] -

Unsaturation Index (DoU): 4 (Consistent with two triple bonds).

-

Fragmentation Pattern:

-

m/z 91 (

): Base peak. Loss of a propyl group ( -

m/z 105 (

): Loss of ethyl (

-

Vibrational Spectroscopy: The Symmetry Trap

Critical Insight: 4,6-Decadiyne possesses high symmetry (effectively

-

Infrared (IR):

-

Observation: Absence of

stretch (~3300 cm⁻¹) and absence of -

Risk: The spectrum resembles a saturated alkane (strong C-H stretches at 2960, 2930, 2870 cm⁻¹), leading to misidentification.

-

-

Raman Spectroscopy:

-

Observation: A very strong, sharp peak at 2264 cm⁻¹ .

-

UV-Vis Spectroscopy: The Chromophore Fingerprint

Conjugated diynes exhibit a characteristic "picket fence" fine structure due to vibrational coupling with the electronic transition.

- : Distinct bands at ~227 nm, 239 nm, and 254 nm.

-

Molar Absorptivity (

): High (>20,000), indicating -

Diagnostic Value: The sharp vibrational spacing (~2000 cm⁻¹ equivalent) in the UV spectrum visually confirms the conjugated diyne system.

Nuclear Magnetic Resonance (NMR): Symmetry Confirmation

The symmetry of the molecule simplifies the NMR spectrum drastically. Instead of 10 carbon signals, we observe only 5 unique environments.

Table 1: 1H-NMR Data (400 MHz,

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| H-1, H-10 | 0.98 | Triplet (t) | 6H | 7.4 Hz | Terminal Methyls (Symmetry) |

| H-2, H-9 | 1.54 | Sextet (m) | 4H | 7.4 Hz | Methylene linkers |

| H-3, H-8 | 2.24 | Triplet (t) | 4H | 7.0 Hz | Propargylic protons (Next to |

Table 2: 13C-NMR Data (100 MHz,

| Carbon Type | Shift ( | Insight |

| Methyl | 13.5 | Terminal |

| Methylene | 22.1 | Chain center |

| Propargylic | 22.4 | Adjacent to alkyne |

| Acetylenic (C-4, C-7) | 65.4 | Internal alkyne carbon |

| Acetylenic (C-5, C-6) | 77.8 | Central conjugated carbons |

Elucidation Logic Diagram

Figure 1: Logical workflow for the structural determination of 4,6-decadiyne, highlighting the necessity of Raman spectroscopy to resolve the symmetry trap.

Synthetic Validation: The Self-Validating Protocol

To conclusively prove the structure, one must synthesize the target molecule from known precursors. The Glaser-Hay coupling of 1-pentyne is the industry-standard method for generating symmetrical diynes.

Reaction Mechanism

The reaction involves the oxidative homocoupling of terminal alkynes catalyzed by a Copper(I)-TMEDA complex in the presence of oxygen.

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

Reagents:

-

1-Pentyne (10 mmol, 0.68 g)

-

CuCl (Copper(I) chloride) (0.5 mmol, 5 mol%)

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine) (0.5 mmol)

-

Acetone (Solvent, 20 mL)

-

Oxygen (Balloon or bubbling)[2]

Step-by-Step Methodology:

-

Catalyst Formation: In a 50 mL round-bottom flask, suspend CuCl (50 mg) in acetone (20 mL). Add TMEDA (75 µL). The solution should turn a deep blue/green, indicating the formation of the active [Cu(TMEDA)] complex.

-

Substrate Addition: Add 1-pentyne (0.98 mL) to the stirring catalyst mixture.

-

Oxidation: Introduce an oxygen atmosphere. For small scales, a balloon filled with

connected via a needle is sufficient. For larger scales, bubble air/oxygen through the solution. -

Reaction Monitoring: Stir vigorously at room temperature. Monitor via TLC (Hexane eluent). The starting material (

) will disappear, and a new, slightly lower -

Work-up:

-

Remove solvent under reduced pressure.

-

Redissolve residue in diethyl ether (30 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove copper salts and amine.

-

Wash with brine, dry over

, and concentrate.

-

-

Purification: If necessary, purify via short-path silica plug filtration (100% Hexanes) to yield 4,6-decadiyne as a colorless oil (or low-melting solid).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for the Glaser-Hay coupling of 1-pentyne.

Quality Control & Purity Analysis

For drug development applications, purity must be established beyond structural identity.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Acetonitrile/Water (80:20 Isocratic).

-

Detection: UV at 254 nm (Leveraging the strong diyne absorption).

-

Retention: 4,6-decadiyne is highly lipophilic and will elute late.

-

-

Storage:

-

Conjugated diynes are sensitive to UV light and heat (polymerization risk). Store at -20°C in the dark, preferably under Argon. If the clear oil turns yellow/amber, polymerization has initiated.

-

References

-

Organic Chemistry Portal. (n.d.). Glaser Coupling / Hay Coupling.[2][3][4][5][6] Retrieved from [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy - The Effect of Conjugation.[7] Retrieved from [Link]

-

Li, Y., et al. (2022). Construction Engineering of Symmetrical and Unsymmetrical Diynes for the Growth of Graphdiyne. Chemistry - An Asian Journal. Retrieved from [Link]

Sources

- 1. 4,6-DECADIYNE(16387-71-6) 1H NMR [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of Graphdiyne Nanowalls Using Acetylenic Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for 4,6-Decadiyne (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Decadiyne

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4,6-decadiyne (CAS 16387-71-6), a symmetrical internal diyne.[1][2][3] As a fundamental building block in materials science and synthetic chemistry, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The methodologies described herein are designed to serve as a robust reference for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Spectroscopic Correlation

4,6-Decadiyne is a C10 hydrocarbon featuring a conjugated diyne system centrally located within a ten-carbon chain (CH₃CH₂CH₂-C≡C-C≡C-CH₂CH₂CH₃).[1] Its symmetrical nature is a key determinant of its spectroscopic signature, particularly in NMR, where chemical equivalence simplifies the resulting spectra. The primary objective of this guide is to correlate each spectroscopic signal with its corresponding structural feature, thereby providing a complete analytical portrait of the molecule.

The following diagram illustrates the logical workflow for the complete spectroscopic identification of 4,6-decadiyne, integrating data from NMR, IR, and MS.

Caption: Workflow for the integrated spectroscopic analysis of 4,6-Decadiyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4,6-decadiyne, its symmetry is the most influential factor in its NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4,6-decadiyne is anticipated to show three distinct signals, corresponding to the three chemically non-equivalent sets of protons in the propyl chains.

| Assignment | Structure | Observed Chemical Shift (δ, ppm) [4] | Multiplicity | Integration |

| C | CH₃-CH₂-CH₂- | 0.988 | Triplet (t) | 6H |

| B | CH₃-CH₂-CH₂- | 1.547 | Sextet | 4H |

| A | -CH₂-C≡C- | 2.226 | Triplet (t) | 4H |

Expert Interpretation:

-

Signal C (0.988 ppm): This upfield signal is characteristic of the terminal methyl (CH₃) protons. Its splitting into a triplet confirms the presence of two adjacent protons on the neighboring methylene group (-CH₂-).

-

Signal B (1.547 ppm): The protons of the central methylene group (-CH₂-) are coupled to both the terminal methyl protons (3) and the propargylic methylene protons (2), resulting in a complex multiplet, observed here as a sextet.

-

Signal A (2.226 ppm): This most downfield signal corresponds to the propargylic methylene protons (-CH₂-C≡C-). The electron-withdrawing effect of the adjacent alkyne group deshields these protons, shifting them downfield. The triplet multiplicity arises from coupling to the two adjacent protons of signal B.

¹³C NMR Spectrum Analysis

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to display only five distinct signals for the ten carbon atoms.

| Assignment | Structure | Predicted Chemical Shift (δ, ppm) |

| 1 | C H₃- | ~13 |

| 2 | CH₃-C H₂- | ~22 |

| 3 | -C H₂-C≡C- | ~19 |

| 4 | -CH₂-C ≡C- | ~81 |

| 5 | -C≡C -C≡C- | ~66 |

Expert Interpretation:

-

Alkyl Carbons (δ 10-30 ppm): The signals for the three distinct aliphatic carbons (C1, C2, C3) are expected in the upfield region of the spectrum, consistent with typical sp³ hybridized carbons.[5][6]

-

Alkyne Carbons (δ 65-85 ppm): The two types of sp hybridized carbons of the diyne moiety appear in this characteristic downfield region.[6] The quaternary carbons at position 5 (-C≡C -C≡C-) are expected to be shifted further upfield compared to those at position 4 (-CH₂-C ≡C-) due to the shielding effects of the conjugated triple bond system. Signals for quaternary carbons are often weaker in intensity.[6]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~5-10 mg of 4,6-decadiyne in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4]

-

Instrument Calibration: Before analysis, ensure the NMR spectrometer (e.g., 400 MHz) is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 15 ppm centered around 5 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 250 ppm.

-

Employ a pulse angle of 30 degrees and a relaxation delay of 5 seconds to aid in the detection of quaternary carbons.

-

Co-add at least 1024 scans for sufficient signal intensity.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying specific functional groups within a molecule. For 4,6-decadiyne, the key features are the C-H bonds of the alkyl chains and the internal C≡C triple bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| sp³ C-H Stretch | 2850 - 3000 | Strong |

| C≡C Stretch (conjugated) | 2100 - 2260 | Weak to Medium |

Expert Interpretation:

-

sp³ C-H Stretch (2850-3000 cm⁻¹): A strong, complex set of absorption bands in this region confirms the presence of the propyl alkyl chains.[7]

-

C≡C Stretch (2100-2260 cm⁻¹): The C≡C stretching vibration for an internal alkyne is characteristically weak. In symmetrical or near-symmetrical alkynes like 4,6-decadiyne, the change in dipole moment during this vibration is very small, which can render this peak extremely weak or even absent.[8] Its presence, even if faint, is diagnostic for the alkyne functionality. The NIST gas-phase IR database confirms spectral activity for this molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.

Data from Electron Ionization (EI) Mass Spectrum: [2][4]

-

Molecular Ion (M⁺): m/z 134 (C₁₀H₁₄⁺)

-

Key Fragments: m/z 105, 91 (base peak), 79, 77, 65, 53, 41

Expert Interpretation: The mass spectrum shows a clear molecular ion peak at m/z 134, which corresponds to the molecular weight of 4,6-decadiyne (134.22 g/mol ).[1][2] The fragmentation pattern is consistent with the structure of a linear diyne.

-

m/z 134 (M⁺): Confirms the molecular formula C₁₀H₁₄.[4]

-

m/z 91 ([C₇H₇]⁺): This is the base peak (most abundant ion) and is characteristic of the formation of the highly stable tropylium cation, resulting from rearrangement and fragmentation of the alkyl chain.[2][4]

-

m/z 77 ([C₆H₅]⁺): Represents the phenyl cation, another common fragment arising from rearrangements.[2]

-

Other Fragments: Ions such as m/z 105 ([M-C₂H₅]⁺), 79, and various C₃ and C₄ fragments (e.g., m/z 41, 53) are consistent with the cleavage of the propyl chains at various points.

Sources

- 1. 4,6-Decadiyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4,6-Decadiyne | C10H14 | CID 140067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Decadiyne, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 4,6-DECADIYNE(16387-71-6) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Octyne(1942-45-6) IR Spectrum [chemicalbook.com]

- 9. 4,6-Decadiyne [webbook.nist.gov]

A Senior Application Scientist’s Guide to the Synthesis and Discovery of Conjugated Diynes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Diyne Motif

Conjugated diynes, characterized by a rigid, linear scaffold of two vicinal carbon-carbon triple bonds (a 1,3-diyne), are far more than a synthetic curiosity. They are foundational building blocks in fields as diverse as materials science, where they form the basis of stimuli-responsive polymers, and medicinal chemistry, where they appear in highly potent natural products and novel therapeutic agents.[1][2][3] Their unique electronic and structural properties have driven the development of a rich and varied synthetic playbook over the past 150 years. This guide provides an in-depth exploration of the core synthetic strategies, from the classical copper-mediated homocouplings to modern, selective heterocoupling techniques, offering field-proven insights into the causality behind methodological choices and their practical applications.

Part 1: The Foundation - Homocoupling Reactions for Symmetrical Diynes

The synthesis of symmetrical diynes (R-C≡C-C≡C-R) from a single terminal alkyne precursor (R-C≡C-H) is dominated by a trio of classical, copper-mediated oxidative coupling reactions. While related, their individual development was driven by the need for improved reaction conditions, substrate scope, and practicality.

The Glaser Coupling: The Genesis of Diyne Synthesis

Discovered by Carl Glaser in 1869, this reaction is the archetypal C-C bond-forming reaction for producing conjugated 1,3-diynes.[4] It established the essential role of a copper(I) salt and an oxidant.

Causality and Mechanism: The reaction proceeds through the deprotonation of a terminal alkyne by a base, followed by the formation of a copper(I) acetylide complex. Two of these copper acetylide units then undergo an oxidative step, coupling the alkynyl fragments to form the 1,3-diyne and a reduced copper species.[4] An external oxidant, classically molecular oxygen, is required to regenerate the active copper catalyst.

Field Insights: The original Glaser conditions, often employing ammoniacal copper(I) chloride, can be harsh and are frequently heterogeneous, leading to challenges in reproducibility and purification. However, its historical significance is immense, and it laid the groundwork for all subsequent improvements.

Caption: Mechanism of the Glaser Coupling Reaction.

The Eglinton Coupling: Stoichiometric Control

Developed as a significant refinement, the Eglinton coupling addresses the often-uncontrolled nature of using gaseous oxygen as the oxidant.[5]

Causality and Mechanism: The key innovation is the use of a stoichiometric amount of a copper(II) salt, such as Cu(OAc)₂, in a coordinating solvent like pyridine.[5][6][7] In this system, the Cu(II) salt itself serves as the oxidant, eliminating the need for an external one.[5] This modification provides superior control, particularly for intramolecular couplings to form macrocycles, where high dilution conditions are paramount.

Field Insights: The use of stoichiometric copper necessitates a more involved workup to remove metal salts. Pyridine, while an excellent ligand and base, requires careful handling. This method is often chosen for complex substrates where precise control over the oxidation step is critical.

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Modern Palladium-Catalyzed Approaches

While copper catalysis dominates classical diyne synthesis, modern organometallic chemistry has introduced palladium-catalyzed alternatives. These methods, often related to the Sonogashira coupling, can provide access to unsymmetrical diynes with high selectivity and functional group tolerance under mild conditions, sometimes offering pathways that avoid the need to prepare and handle potentially unstable 1-haloalkynes. [8][9]

Part 3: From Monomers to Functional Materials - Polydiacetylenes (PDAs)

Conjugated diynes are not merely synthetic targets but also monomers for a fascinating class of smart materials known as polydiacetylenes (PDAs). [10] Synthesis via Topochemical Polymerization: The synthesis of PDAs is a unique example of solid-state chemistry. It occurs through the 1,4-topochemical polymerization of crystalline diyne monomers. [10] Causality and Mechanism: This process is not possible in solution. It is entirely dependent on the precise spatial arrangement of the diyne monomers within a crystal lattice. [10]When exposed to a stimulus, typically UV irradiation or thermal annealing, the aligned diyne units undergo a chain reaction, forming a fully conjugated polymer backbone of alternating ene-yne units. [10][11]This polymerization is often accompanied by a dramatic color change, typically from colorless to a deep blue or purple, due to the creation of the extended π-conjugated system. [10]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Discovery of 1,3-diyne compounds as novel and potent antidepressant agents: synthesis, cell-based assay and behavioral studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. synarchive.com [synarchive.com]

- 7. Eglinton Reaction [organic-chemistry.org]

- 8. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Molecular formula and weight of 4,6-Decadiyne

Molecular Architecture, Synthesis Strategies, and Material Applications

Executive Summary

4,6-Decadiyne (CAS: 16387-71-6) is a symmetric conjugated diyne (

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

4,6-Decadiyne is a linear hydrocarbon characterized by a central conjugated diyne system flanked by propyl chains. This symmetry is critical for its packing in crystal lattices, a prerequisite for solid-state polymerization.

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| IUPAC Name | Deca-4,6-diyne | Symmetric 1,3-diyne structure |

| Molecular Formula | Degree of Unsaturation = 4 | |

| Molecular Weight | 134.22 g/mol | Monoisotopic Mass: 134.1096 Da |

| Physical State | Liquid (at STP) | Colorless to pale yellow; distinct acrid odor |

| Boiling Point | ~96 °C (15 mmHg) | Volatile; requires vacuum distillation for purification |

| Density | 0.82 g/mL | Less dense than water; immiscible in aqueous media |

| InChI Key | LIWZSNTUMSGWTF-UHFFFAOYSA-N | Standard identifier for database integration |

| Solubility | Organic Solvents | Soluble in |

Synthetic Pathways: The Glaser-Hay Coupling

The most efficient route to 4,6-Decadiyne is the oxidative homocoupling of 1-pentyne . While the classic Glaser coupling uses CuCl/

Mechanism of Action

The reaction proceeds via a copper(I)-catalyzed cycle:

- -Complexation: Cu(I) coordinates to the terminal alkyne.

-

Deprotonation: The amine base (TMEDA) facilitates the formation of a copper(I) acetylide.

-

Oxidation:

oxidizes the Cu(I) species to a Cu(II) intermediate.[2] -

Reductive Elimination: Two acetylide units couple to form the C-C bond, regenerating Cu(I) and releasing the diyne.

Visualization: Synthesis Workflow

Figure 1: Catalytic cycle for the Hay modification of the Glaser coupling. The copper-TMEDA complex solubilizes the acetylide intermediate, facilitating rapid dimerization.

Spectroscopic Characterization

Accurate identification of 4,6-Decadiyne relies on distinguishing the diyne core from unreacted terminal alkynes.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule simplifies the spectrum. The absence of a terminal acetylenic proton (

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 2.23 | Triplet ( | 4H | ||

| 1.55 | Multiplet | 4H | ||

| 0.99 | Triplet ( | 6H |

Infrared (IR) & Mass Spectrometry (MS)[4][8]

-

IR Spectrum: A weak absorption band around 2150–2260 cm⁻¹ is characteristic of the internal disubstituted

bond. Unlike terminal alkynes, this stretch is often very weak or Raman-active due to the molecule's pseudo-centrosymmetry. -

Mass Spectrometry: The molecular ion peak

is observed at m/z 134 . Fragmentation typically yields peaks at m/z 91 (tropylium-like rearrangement common in aromatics/polyynes) and m/z 105.

Applications in Material Science: Topochemical Polymerization

4,6-Decadiyne serves as a fundamental monomer for Polydiacetylenes (PDAs) . Upon exposure to UV light or gamma radiation in an ordered phase (e.g., self-assembled monolayers or crystals), the diyne units undergo a 1,4-addition reaction.

Mechanism: 1,4-Polymerization

This is a lattice-controlled reaction. The monomers must be aligned such that the distance between reacting carbons is

Figure 2: Topochemical polymerization pathway. The reaction converts the colorless monomer into a highly colored, conjugated polymer network.

Experimental Protocol: Synthesis of 4,6-Decadiyne

Objective: Synthesis of 4,6-Decadiyne via Hay Coupling of 1-Pentyne. Scale: 50 mmol scale.

Reagents

-

Substrate: 1-Pentyne (3.4 g, 50 mmol).

-

Catalyst: Copper(I) Chloride (CuCl) (250 mg, 2.5 mmol, 5 mol%).

-

Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.4 mL).

-

Solvent: Acetone (50 mL) or Dichloromethane (DCM).

-

Oxidant: Atmospheric Oxygen (Balloon or open air bubbling).

Step-by-Step Procedure

-

Catalyst Preparation: In a 250 mL round-bottom flask, dissolve CuCl (250 mg) and TMEDA (0.4 mL) in Acetone (50 mL). Stir vigorously for 10–15 minutes until a deep blue/green complex forms (indicative of active Cu-TMEDA species).

-

Addition: Add 1-Pentyne (3.4 g) to the stirring catalyst solution.

-

Oxidation: Introduce oxygen to the system.[2]

-

Method A (Passive): Attach a balloon filled with

and stir briskly. -

Method B (Active): Bubble air/O2 directly into the solution (use a drying tube to prevent moisture ingress if using hygroscopic solvents).

-

-

Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane eluent). The product (4,6-Decadiyne) is less polar than the starting material and will move with the solvent front; however, disappearance of the terminal alkyne spot is the best indicator.

-

Workup:

-

Concentrate the acetone solution under reduced pressure (Rotovap).

-

Redissolve the residue in diethyl ether (50 mL) and wash with 1M HCl (2 x 20 mL) to remove copper salts (aqueous layer will be blue).

-

Wash with brine, dry over anhydrous

, and filter.

-

-

Purification: The crude oil is often pure enough for polymer applications. For high purity, perform vacuum distillation (bp ~96°C @ 15 mmHg) or flash chromatography (100% Hexanes).

Safety Note: Polyynes can be unstable. Do not distill to dryness. Store under inert atmosphere (Argon) in the dark to prevent spontaneous polymerization.

References

-

NIST Chemistry WebBook. 4,6-Decadiyne Thermochemical Data. National Institute of Standards and Technology. [Link]

-

PubChem. 4,6-Decadiyne Compound Summary (CID 140067). National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Glaser Coupling and Hay Modification. [Link]

Sources

Health and safety information for 4,6-Decadiyne

Executive Summary & Chemical Identity

4,6-Decadiyne (CAS: 16387-71-6) is a symmetric conjugated diyne widely utilized in the synthesis of polydiacetylenes (PDAs) and as a structural motif in natural product synthesis.[1] Unlike simple alkynes, the conjugated diyne system (

This guide moves beyond standard Safety Data Sheet (SDS) parameters to address the specific stability risks associated with topochemical polymerization —a process where the monomer spontaneously polymerizes in the solid state upon exposure to UV light or heat, potentially compromising experimental reproducibility.

Physicochemical Profile

| Property | Value | Technical Note |

| CAS Number | 16387-71-6 | Verify isomer specificity (4,6- vs 3,5-) before use. |

| Molecular Formula | MW: 134.22 g/mol | |

| Physical State | Liquid / Low-melting Solid | MP is near RT; often handled as a liquid. |

| Boiling Point | ~96°C (at reduced pressure) | Avoid distillation at atmospheric pressure to prevent decomposition. |

| Flash Point | 60°C (approx.) | Class: Combustible Liquid.[2] |

| Solubility | Organic solvents (CHCl3, Hexane) | Immiscible with water. |

Hazard Identification & GHS Classification

While 4,6-Decadiyne shares flammability characteristics with standard hydrocarbons, its primary operational hazard is uncontrolled reactivity .

GHS Label Elements[3]

-

Signal Word: WARNING

-

Pictograms:

- (Flammable)

- (Irritant)

Hazard Statements (H-Codes)

-

H226: Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Critical Mechanistic Hazard: Topochemical Polymerization

Conjugated diynes are "pro-polymers." In the solid or concentrated liquid state, the crystal lattice often aligns the triple bonds in a geometry favorable for 1,4-addition.

-

Trigger: UV Light (

) or Heat ( -

Indicator: Color change from colorless/pale yellow to blue (polymer formation) or red (conformational stress/degradation).

-

Risk: Purity drops rapidly; polymer contaminants can act as radical initiators in downstream reactions.

Handling, Storage, & Stability Protocols

Expert Insight: The causality of experiment failure with diynes is often "silent polymerization" during storage. The following protocol ensures a self-validating system where the integrity of the reagent is visually confirmed before every use.

Protocol A: The "Cold-Dark" Storage Chain

Objective: Prevent UV-initiated radical propagation.

-

Vessel Selection: Use amber glass vials exclusively. Wrap clear glassware in aluminum foil if amber is unavailable.

-

Atmosphere: Store under Argon or Nitrogen.[4] Oxygen can form peroxides at the propargylic positions.

-

Temperature: Maintain at -20°C .

-

Why? Low temperature inhibits the lattice vibrations required for the topochemical transition, "freezing" the monomer in a non-reactive state.

-

Protocol B: Self-Validating Purity Check

Before committing the reagent to a synthesis:

-

Visual Inspection: If the liquid has turned blue or deep yellow/brown , polymerization has occurred.

-

TLC Validation:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (9:1).

-

Visualization: UV (254 nm) and KMnO4 stain.

-

Criteria: Monomer moves (

); Polymer stays at baseline (

-

Visualization: Safe Handling Workflow

Caption: Logic flow for validating 4,6-Decadiyne integrity prior to experimental use.

Emergency Response & Spills

Due to the flammability and aquatic toxicity, containment is the priority.

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min. | Lipophilic nature allows rapid dermal absorption; solvents (DMSO/Acetone) will accelerate absorption—avoid them. |

| Eye Contact | Rinse with water; remove contacts.[5][6] | Irritant to mucous membranes. |

| Spill (Small) | Absorb with vermiculite/sand. | Do not use sawdust (combustible). The diyne is flammable; increasing surface area on combustible material is dangerous. |

| Fire | Use | Water stream may spread the burning liquid (immiscible/lighter than water). |

Research Application: Polydiacetylene (PDA) Synthesis

Context: 4,6-Decadiyne is frequently used to create mechano-chromic or thermo-chromic sensors. Understanding the transition from Monomer to Polymer is vital for safety and science.

The Mechanism of Action

The polymerization is a 1,4-addition reaction that occurs in the solid state (topochemical). This reaction does not require external chemical initiators, only energy (UV/Heat), making it "clean" but also prone to accidental triggering.

Visualization: Topochemical Polymerization Pathway

Caption: The pathway from monomer to chromatic polymer.[3] Note the 'Red Phase' indicates degradation or sensing response.

Experimental Protocol: Controlled Polymerization (Micro-Scale)

-

Preparation: Dissolve 4,6-Decadiyne in Chloroform (1 mg/mL).

-

Film Casting: Drop-cast onto a glass slide; allow solvent to evaporate (fume hood).

-

Alignment: Spontaneous crystallization occurs upon drying.

-

Initiation: Expose to UV light (254 nm, 1 mW/cm²) for 2-5 minutes.

-

Observation: Film turns deep blue.

-

Safety Note: Perform UV exposure in a closed box to prevent eye damage and ozone generation.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140067, 4,6-Decadiyne. Retrieved from [Link]

-

Shi, W. (2015).[7] Conjugated Diyne Chemistry: Synthesis, Natural Existence and Applications. Current Organocatalysis, 2(1). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[3] 4,6-Decadiyne. NIST Chemistry WebBook, SRD 69.[8] Retrieved from [Link][8]

Sources

- 1. 4,6-Decadiyne, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. 4,6-Decadiyne | C10H14 | CID 140067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. 4,6-Decadiyne [webbook.nist.gov]

Technical Guide: Solubility Profile and Solvent Selection for 4,6-Decadiyne

The following technical guide details the solubility profile, physicochemical properties, and solvent selection criteria for 4,6-Decadiyne .

Executive Summary

4,6-Decadiyne (CAS: 16387-71-6) is a symmetrical dialkyldiacetylene used primarily as a precursor in the synthesis of polydiacetylenes (PDAs), supramolecular assemblies, and graphdiyne substructures.[1][2][3][4] Unlike many functionalized diacetylenes (e.g., 10,12-pentacosadiynoic acid) which are crystalline solids at room temperature, 4,6-decadiyne typically exists as a colorless to pale yellow liquid or low-melting solid (MP ≈ -6°C to 10°C) depending on purity.[1][2][3][4]

This physical state fundamentally shifts the solubility challenge from "dissolution of a crystal" to "miscibility of a liquid."[2][3][4] This guide provides a comprehensive miscibility landscape, thermodynamic grounding, and validated protocols for handling this lipophilic monomer in research and drug development contexts.[1][2][3][4]

Physicochemical Profile & Thermodynamic Basis[1][4][5][6]

Understanding the solubility of 4,6-decadiyne requires analyzing its molecular structure.[1][2][3][4] It is a non-polar hydrocarbon (

Key Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 134.22 g/mol | Low MW facilitates rapid diffusion in solvents.[1][2][3][4] |

| Physical State (25°C) | Liquid (Oil) | Miscibility is the primary parameter, not saturation limit.[1][2][3][4] |

| Melting Point | ~ -6°C (est.)[1][2][3][4] | Requires cooling for crystallization/topochemical polymerization.[1][3][4] |

| LogP (Octanol/Water) | ~3.5 - 3.8 | Highly lipophilic; negligible water solubility.[1][2][3][4] |

| Density | 0.82 - 0.87 g/mL | Less dense than water; floats on aqueous layers.[1][2][3][4] |

Hansen Solubility Parameters (Predicted)

In the absence of empirical HSP data for this specific isomer, we apply the Van Krevelen Group Contribution Method to predict its interaction radius.[2][3][4]

- (Dispersion): High.[1][2][3][4][5] The molecule relies almost exclusively on London dispersion forces.[2][3][4]

- (Polarity): Very Low.[1][2][3][4] The symmetry of the diyne core cancels significant dipole moments.[2][3][4]

- (Hydrogen Bonding): Near Zero.[1][2][3][4][6] No donors or acceptors are present.[1][3][4]

Solvent Selection Rule: Solvents with high

Solubility & Miscibility Landscape

The following table categorizes common laboratory solvents based on their interaction with 4,6-decadiyne.

Empirical Miscibility Profile

| Solvent Class | Representative Solvents | Interaction Status | Application Context |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Fully Miscible | Ideal for extraction and column chromatography eluents.[1][2][3] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Fully Miscible | Excellent for solution polymerization; high boiling points allow thermal control.[1][3][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Fully Miscible | Standard solvent for NMR and high-concentration reactions.[1][2][3][4] |

| Ethers | Diethyl Ether, THF, 1,4-Dioxane | Fully Miscible | Good intermediate polarity; THF is useful for GPC analysis.[1][2][3][4] |

| Polar Aprotic | Acetone, Ethyl Acetate | Miscible | Useful for cleaning; Acetone may not be suitable for low-temp crystallization.[1][2][3][4] |

| Polar Protic | Methanol, Ethanol | Partial / Immiscible | Used as non-solvents to precipitate polymers (PDAs) or induce crystallization at low temps.[1][2][3][4] |

| Aqueous | Water, Brine | Immiscible | Used for biphasic washing to remove inorganic salts (e.g., copper catalysts).[1][2][3][4] |

The "Like Dissolves Like" Mechanism

4,6-Decadiyne lacks functional groups capable of hydrogen bonding.[1][2][3][4] Therefore, its dissolution entropy (

Experimental Protocols

Protocol A: Gravimetric Miscibility Assessment

Purpose: To determine if the monomer is miscible, partially soluble, or insoluble in a novel solvent system (e.g., for formulation).[1][2][3][4]

Materials: 4,6-Decadiyne (Liquid), 20 mL Scintillation Vials, Analytical Balance.

-

Add 100 mg (approx. 120 µL) of 4,6-decadiyne.

-

Add the target solvent in stepwise increments:

-

Quantification (If Phase Separated):

Protocol B: Purification via Solvent Extraction

Purpose: To isolate 4,6-decadiyne from aqueous reaction mixtures (e.g., after Glaser coupling).[1][2][3][4]

-

Quench the reaction mixture with dilute HCl (if basic) or Water.

-

Transfer to a separatory funnel.

-

Extract 3x with n-Pentane or Diethyl Ether .

-

Wash the combined organic layers with Brine (Saturated NaCl) to remove trapped water.[1][2][3][4]

-

Dry over Anhydrous Magnesium Sulfate (

) for 15 minutes. -

Filter and concentrate in vacuo (keep bath temp < 30°C to prevent polymerization or evaporation of the monomer).

Decision Logic & Workflows

Solvent Selection Workflow

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Synthesis, Purification, or Polymerization).

Figure 1: Decision matrix for solvent selection based on process requirements.[1][2][3][4] Blue nodes indicate recommended solvent systems.

Solubility Testing Workflow

A standardized approach to verify solubility before scaling up.[2][3][4]

Figure 2: Step-by-step workflow for gravimetric miscibility testing.

References

-

Thermo Scientific Chemicals. (2024).[1][2][3][4] 4,6-Decadiyne, 97% Product Specification. Retrieved from [1][2][3][4][7]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 140067, 4,6-Decadiyne. Retrieved from [1][2][3][4]

-

Hansen, C. M. (2007).[2][3][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3][4] CRC Press.[1][3][4] (Methodology for HSP prediction).

-

Negishi, E., et al. (1988).[2][3][4] "Palladium-Catalyzed Synthesis of Conjugated Dienes." Organic Syntheses, 66, 60. (Reference for extraction protocols of similar diynes).

-

ChemicalBook. (2025).[1][2][3][4] 4,6-Decadiyne Properties and Melting Point Estimation. Retrieved from [1][2][3][4]

Sources

- 1. refractometer.pl [refractometer.pl]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Decadiyne | C10H14 | CID 140067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Deprotection‐free Method for High‐yield Synthesis of Graphdiyne Powder with In Situ Formed CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Decadiyne | C10H14 | CID 560912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-Decadiyne, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

A Technical Guide to the Historical Context of 4,6-Decadiyne Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Decadiyne, a symmetrical conjugated diyne, represents a foundational molecule in the field of polymer chemistry and materials science. Its significance lies not in its own biological activity, but as a key monomer for the synthesis of poly(4,6-decadiyne) (PDA), a member of the broader class of polydiacetylenes. These polymers are renowned for their unique chromogenic and electronic properties, which are a direct result of their highly conjugated ene-yne backbone. This technical guide provides an in-depth exploration of the historical context of 4,6-decadiyne research, tracing its origins from the fundamental principles of diyne synthesis to the discovery of its polymerization and the subsequent exploration of its polymer's remarkable properties and applications.

The Genesis of 4,6-Decadiyne: A Legacy of Acetylenic Coupling

The story of 4,6-decadiyne is intrinsically linked to the development of methods for the synthesis of diynes. The key to its creation lies in the oxidative coupling of terminal alkynes, a field of organic chemistry with a rich history spanning over a century. Since 4,6-decadiyne is a symmetrical diyne, its synthesis is conceptually straightforward: the coupling of two molecules of 1-pentyne.

The pioneering work in this area was conducted by Carl Glaser in 1869 , who discovered that terminal alkynes could be coupled in the presence of a copper(I) salt and an oxidant, typically air.[1][2] This reaction, now known as the Glaser coupling , laid the fundamental groundwork for the synthesis of a vast array of diynes and polyynes.[1][2] The original Glaser conditions, however, were often harsh and required careful control.

Over the decades, several crucial modifications to the Glaser coupling were developed, making the synthesis of diynes more efficient and versatile. In 1956, Eglinton and Galbraith introduced a significant improvement by using a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a pyridine solution.[3] This modification, known as the Eglinton coupling , offered better control and reproducibility for the synthesis of cyclic and symmetrical diynes.[3]

A further advancement came in 1962 from Allan S. Hay , who developed a catalytic version of the reaction using a copper(I) chloride-tetramethylethylenediamine (TMEDA) complex.[2] The Hay coupling allowed for the use of catalytic amounts of the copper salt with oxygen as the terminal oxidant, making the process more practical and scalable.[2]

While the exact first synthesis of 4,6-decadiyne is not prominently documented in a singular seminal publication, its preparation became feasible and routine following the establishment of these fundamental oxidative coupling methodologies. The synthesis of related structures, such as a "4,6-di( sup 14 C)ethylidene" group, was reported in 1990, indicating that the underlying chemical transformations were well-established by this period.[4] Furthermore, a 1988 publication detailed the synthesis of a conjugated diene using 1-decyne, a longer-chain alkyne, showcasing the application of similar synthetic principles.[5]

From Monomer to Polymer: The Dawn of Polydiacetylenes

The true significance of 4,6-decadiyne emerged with the discovery of the solid-state polymerization of diynes. In 1969, Gerhard Wegner made the groundbreaking discovery that crystalline monomers of diacetylenes could undergo a topochemical polymerization upon exposure to heat or high-energy radiation, such as UV light.[6] This process, occurring in the solid state, results in the formation of a highly ordered, crystalline polymer with a conjugated backbone of alternating double and triple bonds.[6] This discovery opened the door to a new class of materials: the polydiacetylenes (PDAs).

4,6-Decadiyne, with its simple, symmetrical alkyl chains, proved to be an ideal candidate for this topochemical polymerization. The resulting polymer, poly(4,6-decadiyne), exhibits the characteristic properties of PDAs, most notably its remarkable chromogenic transitions.

The Chromogenic Revolution: A Colorful Response to Stimuli

The defining characteristic of poly(4,6-decadiyne) and other PDAs is their ability to undergo dramatic color changes in response to a variety of external stimuli. This phenomenon, known as chromism, is a direct consequence of the conformational changes in the polymer's conjugated backbone.

The pristine, fully conjugated polymer typically appears as a blue or purple material.[7] Upon exposure to stimuli such as heat (thermochromism), solvent vapors (solvatochromism), or mechanical stress (mechanochromism), the polymer backbone can twist and bend.[8][9] This distortion disrupts the π-orbital overlap along the conjugated system, leading to a shift in the electronic absorption spectrum and a visible color change, most commonly to red or yellow.[7]

Early reports on the thermochromism of PDAs described this blue-to-red transition as a phase change involving an initial planar, non-fluorescent blue phase that interconverts with a fluorescent, red phase characterized by a more twisted ene-yne conjugated backbone.[7]

The historical development of understanding these chromogenic properties has been pivotal. Researchers began to systematically investigate how the nature of the side chains attached to the diyne monomer influences the chromic behavior of the resulting polymer. It was discovered that by modifying the side chains, the sensitivity and reversibility of the color change could be tuned.[10]

A Timeline of Synthetic Advancements for Diynes

| Year | Key Development | Contributors | Significance |

| 1869 | Discovery of the oxidative coupling of terminal alkynes. | Carl Glaser | Laid the foundation for diyne and polyyne synthesis.[1][2] |

| 1956 | Introduction of stoichiometric copper(II) salts in pyridine. | Eglinton and Galbraith | Improved control and reproducibility of the coupling reaction.[3] |

| 1962 | Development of a catalytic version using a Cu(I)-TMEDA complex. | Allan S. Hay | Enabled the use of catalytic copper and oxygen as the oxidant, increasing practicality.[2] |

Experimental Protocols: The Classic Synthesis of a Symmetrical Diyne

The following protocol is a generalized representation of the Hay coupling, a common method for the synthesis of symmetrical diynes like 4,6-decadiyne.

Objective: To synthesize 4,6-decadiyne via the oxidative coupling of 1-pentyne.

Materials:

-

1-Pentyne

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (or another suitable organic solvent)

-

Oxygen (or air)

-

Hydrochloric acid (HCl), dilute solution

-

Pentane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine in acetone.

-

Reaction Setup: Bubble a slow stream of oxygen or air through the catalyst solution while stirring.

-

Addition of Alkyne: Slowly add 1-pentyne to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid. This step protonates any acetylides and dissolves the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into pentane or another suitable organic solvent. Wash the organic layer with water and then with a saturated sodium bicarbonate solution.[5]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude 4,6-decadiyne can be further purified by distillation or chromatography to obtain the final product.

Causality Behind Experimental Choices:

-

Copper(I) Catalyst: Copper(I) ions are essential for the formation of the copper acetylide intermediate, which is the key reactive species in the coupling reaction.

-

TMEDA Ligand: TMEDA acts as a ligand that stabilizes the copper(I) catalyst in the organic solvent and accelerates the reaction rate.

-

Oxygen/Air: Oxygen serves as the terminal oxidant, re-oxidizing the copper(I) to copper(II) in the catalytic cycle, allowing for the use of only a catalytic amount of the copper salt.

-

Acidic Workup: The addition of hydrochloric acid is crucial to quench the reaction and to remove the copper catalyst from the organic product.

The Rise of Poly(4,6-decadiyne) as a Smart Material

The unique chromogenic properties of poly(4,6-decadiyne) quickly led to its exploration as a "smart" material, particularly in the development of sensors. The ability of the polymer to change color in response to specific analytes or environmental changes formed the basis for a wide range of sensing applications.

Early research in the field of polydiacetylene-based sensors focused on detecting various stimuli, including temperature, pH, and the presence of organic vapors.[4] The mechanism of sensing often relies on the interaction of the analyte with the polymer's side chains, which in turn perturbs the conjugated backbone and induces a color change.

For example, the incorporation of specific functional groups into the side chains of the diacetylene monomer can impart selectivity for certain analytes. This has led to the development of PDA-based sensors for a variety of applications, including:

-

Food Quality Monitoring: Detecting the spoilage of food products by sensing volatile organic compounds or changes in pH.[11]

-

Pathogen Detection: Immobilizing antibodies or other biorecognition elements onto the PDA surface to create biosensors for specific pathogens.

-

Environmental Monitoring: Developing sensors for the detection of pollutants and other environmental contaminants.

Characterization of Poly(4,6-decadiyne) Thin Films: A Historical Perspective

The characterization of poly(4,6-decadiyne) thin films has been crucial for understanding their structure-property relationships. A variety of techniques have been employed to probe the molecular arrangement, electronic properties, and mechanical behavior of these materials.

Spectroscopic Techniques:

-

UV-Visible Spectroscopy: This has been a cornerstone technique for studying the chromogenic properties of PDAs. The characteristic absorption bands in the visible region provide a direct measure of the polymer's conjugation state and its response to external stimuli. The blue phase of PDAs typically exhibits an absorption maximum around 640 nm, which shifts to approximately 540 nm for the red phase upon stimulation.[7]

-

Infrared (IR) and Raman Spectroscopy: These techniques have been used to investigate the vibrational modes of the polymer backbone and side chains, providing insights into the molecular structure and conformational changes that occur during the chromic transition.

Structural Analysis:

-

X-ray Diffraction (XRD): Given the crystalline nature of topochemically polymerized PDAs, XRD has been instrumental in determining the packing arrangement of the polymer chains in the solid state.

Mechanical and Electrical Properties:

-

Early Studies on Mechanical Properties: Initial investigations into the mechanical properties of PDA films focused on their tensile strength and modulus. The rigid, rod-like structure of the polymer backbone imparts significant stiffness to the material.[12]

-

Electrical Conductivity: While pristine PDAs are generally considered to be insulators or semiconductors, their conductivity can be significantly increased through doping. The discovery in 1977 that polyacetylene could be made highly conductive by doping spurred interest in the electrical properties of other conjugated polymers, including PDAs.[13] However, the rigid crystalline nature of PDAs can make efficient doping challenging.[9]

Logical Workflow for Poly(4,6-decadiyne) Research

Caption: Logical workflow of 4,6-decadiyne research.

Conclusion

The historical journey of 4,6-decadiyne research is a testament to the power of fundamental discoveries in organic synthesis and polymer science. From the early innovations in acetylenic coupling reactions to the serendipitous discovery of topochemical polymerization, the path to understanding and utilizing this seemingly simple molecule has been rich with scientific inquiry. The resulting polymer, poly(4,6-decadiyne), with its captivating chromogenic properties, has carved a niche for itself in the realm of smart materials, particularly in the development of novel sensing technologies. As research continues to push the boundaries of materials science, the foundational knowledge gleaned from the historical study of molecules like 4,6-decadiyne will undoubtedly continue to inspire and inform the creation of the next generation of advanced materials.

References

-

Haynes, U. J., & Swigor, J. E. (1990). Synthesis of 4-0-(4,6-di( sup 14 C)ethylidene-. alpha. -D-glucopyranosyl)-4'-demethyl-4-epipodophyllotoxin. Journal of Labelled Compounds and Radiopharmaceuticals, 28(11), 1303-1308. [Link]

-

Negishi, E.-i., Takahashi, T., & Baba, S. (1988). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Organic Syntheses, 66, 60. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140067, 4,6-Decadiyne. Retrieved from [Link]

-

Wegner, G. (1969). Topochemische Reaktionen von Monomeren mit konjugierten Dreifachbindungen, I. Mitt.: Polymerisation von Derivaten des 2.4-Hexadiin-1.6-diols im kristallinen Zustand. Zeitschrift für Naturforschung B, 24(7), 824-832. [Link]

-

Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321. [Link]

-

Li, Y., Zhu, R., & Li, Y. (2019). Study on microstructure and mechanical properties of polydiacetylene composite biosensors. Journal of Applied Polymer Science, 136(28), 47877. [Link]

-

Wilk-Kozubek, M., & Jaworski, W. (2024). Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes. International Journal of Molecular Sciences, 25(19), 10894. [Link]

-

Hassan, A. A., & Al-Bayati, Y. K. (2021). Synthesis and Study the Optical Properties of Some Polydiacetylenes (PDA). Journal of Chemical, Biological and Physical Sciences, 11(3), 232-239. [Link]

-

Finney, T. J. (2018). Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications. UC Davis. [Link]

-

Shi Shun, A. L. K., & Tykwinski, R. R. (2006). Synthesis of Naturally Occurring Polyynes. Angewandte Chemie International Edition, 45(7), 1034-1057. [Link]

-

Sager, A. Q., Mohammed, W. Y., & Mandeel, T. A. (2012). Synthesis and Characterization of Novel Polyacetylene and Poly Diacetylene Substituted with Thiosaccharin. Journal of University of Anbar for Pure Science, 6(3), 66-74. [Link]

-

Kim, J.-M., & Kim, J. (2023). Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. Bulletin of the Chemical Society of Japan, 96(10), 1017-1033. [Link]

-

Liu, F., & Gorun, S. M. (2021). Synthesis and Properties of Aromatic-Terminated Diacetylene Organogelators and Their Application to Photopatterning of Polydiacetylenes. Langmuir, 37(44), 13031-13039. [Link]

-

Chanakul, A., & Chinsirikul, W. (2020). Novel Color Change Film as a Time–Temperature Indicator Using Polydiacetylene/Silver Nanoparticles Embedded in Carboxymethyl Cellulose. Polymers, 12(10), 2315. [Link]

-

Lee, J., & Kim, J. (2016). Combined Electrical and Optical Characterization of Polydiacetylene. The Journal of Physical Chemistry C, 120(14), 7851-7856. [Link]

-

Zhang, J. (2014). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University. [Link]

-

Hoffmann, R., & Tykwinski, R. R. (2023). The longest polyynes. Nature Chemistry, 15(12), 1637-1638. [Link]

-

Chen, X., Li, J., & Li, Z. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials, 31(3), 631-654. [Link]

-

Wikipedia contributors. (2023, November 17). Polyyne. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

NobelPrize.org. (n.d.). Conductive polymers. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Polyyne - Wikipedia [en.wikipedia.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications [escholarship.org]

- 9. unige.ch [unige.ch]

- 10. Exploring the Origins of Low-Temperature Thermochromism in Polydiacetylenes [mdpi.com]

- 11. Novel Color Change Film as a Time–Temperature Indicator Using Polydiacetylene/Silver Nanoparticles Embedded in Carboxymethyl Cellulose [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. nobelprize.org [nobelprize.org]

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Polydiacetylenes via Topochemical Polymerization of 4,6-Decadiyne

Abstract

Polydiacetylenes (PDAs) are a fascinating class of conjugated polymers renowned for their distinct chromatic properties.[1] They undergo a vivid blue-to-red color transition and exhibit a "turn-on" fluorescence in response to a wide array of external stimuli.[2][3] This unique characteristic makes them highly valuable materials for the development of colorimetric and fluorescent sensors in fields ranging from drug discovery and diagnostics to food safety and environmental monitoring.[4][5][6] The synthesis of PDAs is achieved through a topochemical polymerization, a solid-state reaction where diacetylene monomers, pre-organized in a crystalline lattice, are polymerized upon exposure to UV or thermal energy.[7][8] This application note provides a detailed guide for the synthesis of polydiacetylene from the 4,6-decadiyne monomer, covering the underlying principles of self-assembly, the polymerization protocol, and comprehensive characterization techniques.

| Scientific Principle: The Topochemical Polymerization of Diacetylenes

The synthesis of polydiacetylene is not a conventional solution-phase reaction but a remarkable example of a lattice-controlled solid-state transformation.[8] The success of this synthesis hinges on the principle of topochemical polymerization .

Causality of the Method: The fundamental prerequisite for this reaction is the precise crystallographic alignment of the diacetylene monomers.[7][9] The substituent groups on the diacetylene backbone play a critical role in directing this self-assembly, ensuring that the reactive diacetylene moieties of adjacent monomers are positioned within a specific distance and orientation.[9] This pre-organized state allows for a 1,4-addition reaction to proceed along a crystallographic axis upon initiation by an external stimulus, typically UV radiation (254 nm) or thermal annealing.[10][11] The reaction effectively "stitches" the monomers together into a highly ordered, conjugated polymer chain with an alternating ene-yne structure, without significant displacement of the molecules, thus preserving the crystalline order. This process can be performed without the need for initiators or catalysts, yielding a polymer of exceptional purity.[12]

The resulting PDA polymer initially exists in a low-energy, metastable "blue phase," characterized by a highly planar, extended conjugated backbone.[3][13] Perturbations from external stimuli—such as heat, mechanical stress, or the binding of a target analyte—induce torsional stress on this backbone.[3][7] This disrupts the planarity and reduces the effective conjugation length, causing a shift in the polymer's electronic absorption to a higher energy, thermodynamically stable "red phase."[3] This visually dramatic color change is the basis for PDA's utility in sensing applications.

| Visualization of the Polymerization Mechanism

Caption: 1,4-addition polymerization of 4,6-decadiyne to form the conjugated ene-yne backbone of polydiacetylene.

| Experimental Workflow and Protocols

This section details the complete workflow, from the preparation of the monomer film to the final characterization of the synthesized polydiacetylene. The protocol is designed to be a self-validating system, where successful completion of each stage can be visually or analytically confirmed.

| Overall Experimental Workflow

Caption: Workflow for the synthesis and characterization of polydiacetylene films.

| Protocol 1: Monomer Film Preparation via Self-Assembly

Objective: To create a thin, crystalline film of 4,6-decadiyne on a solid substrate, facilitating the necessary molecular alignment for topochemical polymerization.

Materials & Reagents:

-

4,6-Decadiyne (high purity, >98%)

-

Chloroform (spectroscopic grade)

-

Quartz or glass microscope slides

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

Deionized water

-

Nitrogen gas source

Protocol Steps:

-

Substrate Cleaning (Critical Step):

-

Rationale: A pristine, hydrophilic surface is essential for uniform film deposition and self-assembly.

-

Immerse quartz/glass slides in Piranha solution for 15-20 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Carefully remove the slides using Teflon forceps and rinse extensively with deionized water.

-

Dry the slides under a gentle stream of nitrogen gas.

-

-

Monomer Solution Preparation:

-

Prepare a 1-5 mg/mL solution of 4,6-decadiyne in chloroform.

-

Rationale: Chloroform is a suitable solvent that dissolves the monomer and evaporates at a controlled rate, allowing time for the monomers to self-organize into a crystalline state.

-

-

Film Deposition:

-

Place the cleaned substrate on a level surface in a dust-free environment (e.g., a covered petri dish).

-

Using a micropipette, drop-cast the monomer solution onto the substrate to cover the desired area. A typical volume for a standard microscope slide is 100-200 µL.

-

-

Controlled Evaporation & Crystallization:

-

Cover the substrate (e.g., with the petri dish lid slightly ajar) to slow the rate of solvent evaporation.

-

Rationale: Slow evaporation is crucial. If the solvent evaporates too quickly, an amorphous film will form, which will not polymerize. Slow, controlled evaporation promotes the formation of a well-ordered microcrystalline solid.

-

Allow the solvent to evaporate completely over 30-60 minutes at room temperature. The result should be a transparent, often faintly white, crystalline film.

-

| Protocol 2: UV-Induced Topochemical Polymerization

Objective: To initiate the 1,4-addition reaction within the monomer crystal lattice to form the conjugated polydiacetylene polymer.

Equipment:

-

UV lamp with an emission maximum at 254 nm (e.g., a handheld UVGL-58 lamp or a UV crosslinker).

-

UV-blocking safety glasses.

Protocol Steps:

-

Safety First: Always wear UV-blocking safety glasses or a face shield when the UV lamp is in operation to prevent serious eye damage.

-

UV Irradiation:

-

Place the substrate with the dried monomer film directly under the 254 nm UV source at a fixed distance (e.g., 5-10 cm).

-

Irradiate the film with UV light.

-

Rationale: The 254 nm wavelength provides sufficient energy to excite the diacetylene triple bonds and initiate the radical polymerization cascade through the crystal lattice.[2][11]

-

-

Monitoring Polymerization:

-

The polymerization process is visually self-validating. Within minutes of exposure, the film will begin to develop a distinct blue color.

-

Continue irradiation until a deep, uniform blue color is achieved. The optimal irradiation time can vary (typically 5-30 minutes) depending on the UV lamp intensity and film thickness.[14]

-

Rationale: The blue color indicates the formation of the extended, planar conjugated backbone of the PDA in its metastable state. Over-exposure can sometimes lead directly to the red phase, so periodic visual inspection is recommended.

-

-

Final Product:

-

Once the desired blue color is obtained, the polymerization is complete. The resulting substrate is now coated with a thin film of polydiacetylene, ready for characterization and use in sensing experiments.

-

| Characterization and Data Analysis

Verifying the successful synthesis and understanding the properties of the PDA film is achieved through standard spectroscopic techniques.

| Expected Characterization Data

The following table summarizes the key spectral features that confirm the presence of PDA in its blue and red forms.

| Characterization Technique | Blue Phase (Metastable) | Red Phase (Stable) | Rationale |

| UV-Vis Absorption | λ_max ≈ 640 nm | λ_max ≈ 540-550 nm | Confirms the π-π* electronic transition of the conjugated backbone. The shift to a shorter wavelength (blue shift) in the red phase indicates a decrease in effective conjugation length.[3][13] |

| Fluorescence Emission | Non-fluorescent or very weak | Strong Emission | The planar blue phase is a fluorescence quencher. The conformational twist in the red phase relieves this quenching, resulting in a "turn-on" fluorescent signal.[13] |

| Raman Spectroscopy | ν(C≡C) ≈ 2117 cm⁻¹ ν(C=C) ≈ 1490 cm⁻¹ | ν(C≡C) ≈ 2100 cm⁻¹ ν(C=C) ≈ 1515 cm⁻¹ | Provides a structural fingerprint of the ene-yne backbone. The shifts in vibrational frequencies reflect the changes in bond strain between the two phases.[3][15] |

| Application Example: Thermochromic Response

To validate the responsiveness of the synthesized PDA film, a simple thermochromic test can be performed.

-

Measure the UV-Vis spectrum of the initial blue PDA film.

-

Gently heat the slide on a hot plate at 80-100°C for 1-2 minutes.

-

Observe the visual color change from blue to red.

-

Allow the slide to cool to room temperature and re-measure the UV-Vis spectrum. The spectrum should now show a dominant peak around 540-550 nm, confirming the irreversible transition to the thermodynamically stable red phase.[3]

| References

-

Cho, E., & Jung, S. (2018). Polydiacetylene (PDA) synthesis scheme via self-assembly and polymerization of diacetylene monomers. ResearchGate. Available at: [Link]

-

Al-Lawati, H., et al. (2025). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. PubMed. Available at: [Link]

-

Gorovoy, A.A., et al. (2018). Polymerization Studies of Diiodohexatriyne and Diiodooctatetrayne Cocrystals. ResearchGate. Available at: [Link]

-

Wang, Y., & Siril, P. F. (2022). Polydiacetylene-based sensors for food applications. Materials Advances (RSC Publishing). Available at: [Link]

-

Wikipedia. (n.d.). Topochemical polymerization. Available at: [Link]

-

Tang, J., et al. (2020). Fabrication of polydiacetylene particles using a solvent injection method. Materials Advances (RSC Publishing). Available at: [Link]

-

Wang, Y., & Siril, P. F. (2022). Polydiacetylene-based sensors for food applications. Materials Advances (RSC Publishing). DOI:10.1039/D1MA01180D. Available at: [Link]

-

Samal, S. K., et al. (2009). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. PMC - NIH. Available at: [Link]

-

Reppy, M. A. (n.d.). Diacetylene monomers. ResearchGate. Available at: [Link]

-

van den Heuvel, M., et al. (2006). Self-Assembly and Polymerization of Diacetylene-Containing Peptide Amphiphiles in Aqueous Solution. ResearchGate. Available at: [Link]

-

S., S. (2015). Polydiacetylene as a Biosensor: Fundamentals and Applications in the Food Industry. ResearchGate. Available at: [Link]

-

Zhao, Y., et al. (2015). Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution. Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Al-Lawati, H., et al. (2025). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. Available at: [Link]

-

Parikh, A. N., et al. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir - ACS Publications. Available at: [Link]

-

Sang, Y., et al. (2018). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. MDPI. Available at: [Link]

-

Author. (2019). Exploring bio-based monomers for UV-curable polymer networks. Diva-Portal.org. Available at: [Link]

-

Parikh, A. N., et al. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. ACS Publications. Available at: [Link]

-

Wegner, G. (1979). Structural aspects of the topochemical polymerization of diacetylenes. Springer Link. Available at: [Link]

-

Geng, Y., et al. (2018). Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. MDPI. Available at: [Link]

-

Author. (2015). UV-Induced Frontal Polymerization of a Pt-Catalyzed Hydrosilation Reaction. ResearchGate. Available at: [Link]

-

Hussain, S. A. (2017). Polydiacetylene (PDA) Film: A unique sensing element. Dr. Syed Arshad Hussain. Available at:

-

Wegner, G. (1979). Structural aspects of the topochemical polymerization of diacetylenes. ResearchGate. Available at: [Link]

-

Namboothiry, M. A. G., et al. (2026). Hierarchical Self-Assembly in Minimalistic Diacetylenes: From Coacervates to Fibers. ChemRxiv. Available at: [Link]

-

Author. (2021). Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review. ResearchGate. Available at: [Link]

-

Author. (2025). Integrating Sustainable Chemistry Principles in Polydiacetylene (PDA) Synthesis. ResearchGate. Available at: [Link]

-

Varma, S. J., & Vittal, J. J. (2021). Topochemical polymerizations for the solid-state synthesis of organic polymers. Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]

- 3. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Topochemical polymerizations for the solid-state synthesis of organic polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Topochemical polymerization - Wikipedia [en.wikipedia.org]